Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and functional groups such as hydroxyl (-OH), methyl (-CH3), and carboxylate (-COOCH3) moieties. This compound is often used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxy-6-methylpyridine as the starting material.
Reaction Steps: . The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the carboxylate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, and the reactions are typically carried out in polar solvents like water or methanol.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring or carboxylate group.
Substitution Products: Derivatives with different functional groups replacing the hydroxyl or carboxylate groups.
Scientific Research Applications
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the hydroxyl group.
2-Hydroxy-6-methylpyridine: Similar structure but lacks the carboxylate group.
Uniqueness: Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride is unique due to the presence of both hydroxyl and carboxylate groups on the pyridine ring, which allows for a wider range of chemical reactions and biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(7(10)9-5)8(11)12-2;/h3-4H,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIRXYYXJDYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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